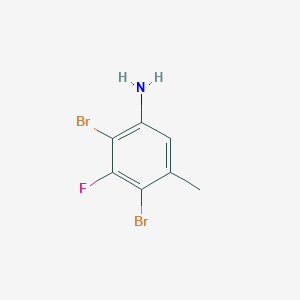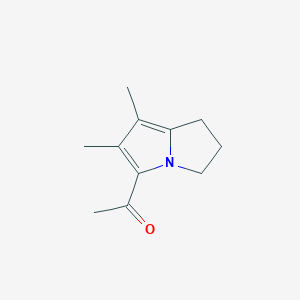
5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are characterized by a pyrrole ring fused to a pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine typically involves the reaction of pyrrole derivatives with acylating agents. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature, with catalysts such as Cs₂CO₃ in DMSO.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
化学反应分析
Types of Reactions
5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学研究应用
5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with unique chemical properties.
作用机制
The mechanism by which 5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The exact pathways depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
5-Acetyl-6,7-dimethyl-2,3-dihydro-1H-pyrrolizine: Similar in structure but with slight variations in the positioning of functional groups.
5-Acetyl-2,3-dihydro-7-methyl-1H-pyrrolizine: Another closely related compound with a different methylation pattern.
Uniqueness
What sets 5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine apart is its specific arrangement of acetyl and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
97073-03-5 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
1-(1,2-dimethyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-7-8(2)11(9(3)13)12-6-4-5-10(7)12/h4-6H2,1-3H3 |
InChI 键 |
DFFVSJCTDBAPFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCCN2C(=C1C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


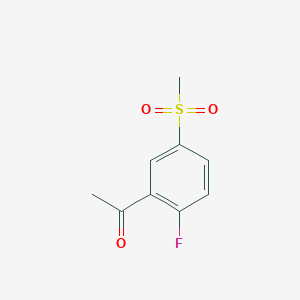
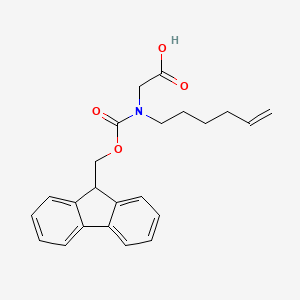
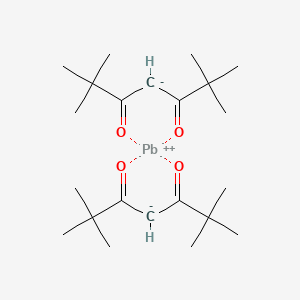
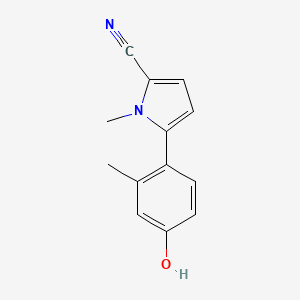
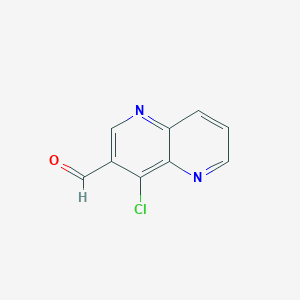
![(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15204886.png)
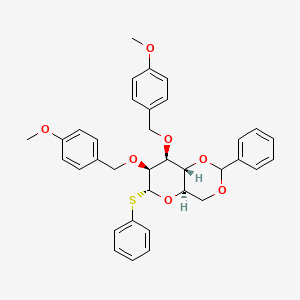
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15204892.png)
![1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine](/img/structure/B15204903.png)
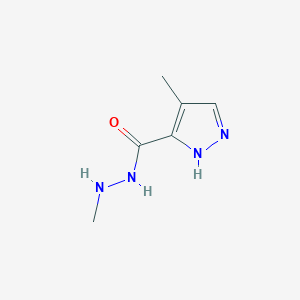
![3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)

